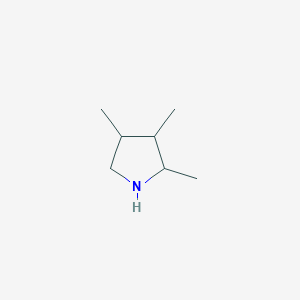
2,3,4-Trimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trimethylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three methyl groups attached at the 2nd, 3rd, and 4th positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3,4-trimethylbutanal with ammonia or primary amines under acidic conditions to form the pyrrolidine ring. Another approach involves the reduction of 2,3,4-trimethylpyrrole using hydrogenation catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of metal catalysts such as palladium or platinum. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,3,4-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; performed under an inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions often require a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Halogenated or other substituted pyrrolidine derivatives.
科学的研究の応用
2,3,4-Trimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
2,3,4-Trimethylpyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler analog without the methyl substitutions.
2,3,5-Trimethylpyrrolidine: Another methyl-substituted pyrrolidine with a different substitution pattern.
Pyrrole: An aromatic analog with different electronic properties.
Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
2,3,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-5-4-8-7(3)6(5)2/h5-8H,4H2,1-3H3 |
InChIキー |
YFZJBYQBYKUDMK-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



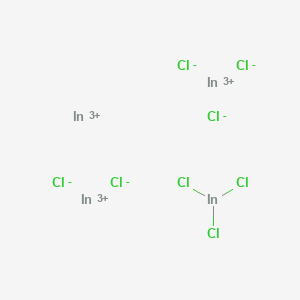
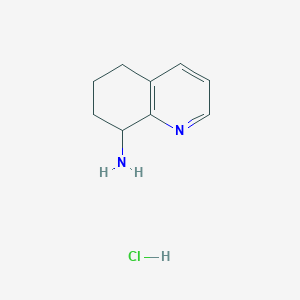
![{[2-(Difluoromethoxy)phenyl]methyl}hydrazine](/img/structure/B12436378.png)
![4,7-Bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-1,6-dihydro-2,1,3-benzothiadiazole](/img/structure/B12436384.png)
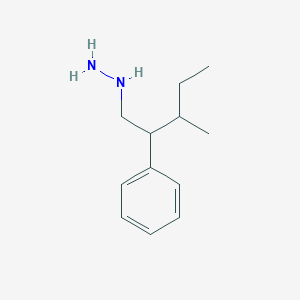


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B12436420.png)
![[[Amino-(3-fluorophenyl)methylidene]amino] 2-chloropropanoate](/img/structure/B12436422.png)
![2-[(5-Bromopyridin-2-yl)amino]propan-1-ol](/img/structure/B12436423.png)
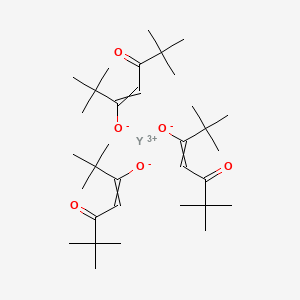
![2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B12436428.png)

